molecular formula C7H3FN2O3 B1329878 4-Fluoro-3-nitrophenyl isocyanate CAS No. 65303-82-4

4-Fluoro-3-nitrophenyl isocyanate

Cat. No.: B1329878
CAS No.: 65303-82-4
M. Wt: 182.11 g/mol
InChI Key: KCHOHFPMTUPOJU-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitrophenyl isocyanate is an organic compound with the molecular formula C7H3FN2O3 and a molecular weight of 182.11 g/mol . It is characterized by the presence of a fluorine atom, a nitro group, and an isocyanate group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-3-nitrophenyl isocyanate can be synthesized through several methods. One common route involves the reaction of 4-fluoro-3-nitroaniline with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{4-Fluoro-3-nitroaniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of phosgene, a toxic and hazardous reagent, necessitates stringent safety measures and specialized equipment.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-nitrophenyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

Scientific Research Applications

4-Fluoro-3-nitrophenyl isocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-3-nitrophenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic and readily reacts with nucleophilic groups such as amines and alcohols. This reactivity allows it to form stable urea and carbamate linkages, which are important in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-nitroaniline: A precursor in the synthesis of 4-fluoro-3-nitrophenyl isocyanate.

    4-Nitrophenyl isocyanate: Lacks the fluorine atom present in this compound.

    3-Fluoro-4-nitrophenyl isocyanate: Similar structure but with different positioning of the fluorine and nitro groups.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring, which can influence its reactivity and the properties of the products formed from its reactions. The fluorine atom can enhance the electrophilicity of the isocyanate group, making it more reactive towards nucleophiles .

Properties

IUPAC Name

1-fluoro-4-isocyanato-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O3/c8-6-2-1-5(9-4-11)3-7(6)10(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHOHFPMTUPOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40215651
Record name 4-Fluoro-3-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65303-82-4
Record name 4-Fluoro-3-nitrophenyl isocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065303824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluoro-3-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-nitrophenyl isocyanate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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